molecular formula C27H37FO6 B13732818 Paramethasone-17,21-orthovalerate CAS No. 31729-41-6

Paramethasone-17,21-orthovalerate

Katalognummer: B13732818
CAS-Nummer: 31729-41-6
Molekulargewicht: 476.6 g/mol
InChI-Schlüssel: XGHSVAAILZTBNH-ZXOAWTLQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Paramethasone-17,21-orthovalerate is a synthetic glucocorticoid ester derivative of paramethasone, a corticosteroid with anti-inflammatory and immunosuppressive properties. The "orthovalerate" designation likely refers to a specific esterification pattern at the 17- and 21-positions of the steroid backbone, involving valeric acid (pentanoic acid). This modification enhances lipophilicity, prolonging dermal absorption and local activity, typical of topical corticosteroids .

Eigenschaften

CAS-Nummer

31729-41-6

Molekularformel

C27H37FO6

Molekulargewicht

476.6 g/mol

IUPAC-Name

(4R,6'S,8'S,9'S,10'R,11'S,13'S,14'S,16'R)-2-butyl-6'-fluoro-2,11'-dihydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',5-dione

InChI

InChI=1S/C27H37FO6/c1-5-6-8-26(32)33-14-22(31)27(34-26)15(2)10-18-17-12-20(28)19-11-16(29)7-9-24(19,3)23(17)21(30)13-25(18,27)4/h7,9,11,15,17-18,20-21,23,30,32H,5-6,8,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,23-,24+,25+,26?,27+/m1/s1

InChI-Schlüssel

XGHSVAAILZTBNH-ZXOAWTLQSA-N

Isomerische SMILES

CCCCC1(OCC(=O)[C@@]2(O1)[C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)F)O)C)C)O

Kanonische SMILES

CCCCC1(OCC(=O)C2(O1)C(CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of paramethasone-17,21-orthovalerate involves the reaction of 17α,21-cyclic orthoesters of 17α,21-dihydroxy pregnanes with a halo compound in the presence of an organic polar solvent. This reaction simultaneously results in halogenation at the 21-position and esterification at the 17α-position . Common solvents used include dimethylformamide, N-methylpyrrolidone, hexamethylphosphoric triamide, and dimethylsulfoxide .

Industrial Production Methods: Industrial production methods for paramethasone-17,21-orthovalerate typically follow the same synthetic routes but are optimized for large-scale production. This involves the use of high-efficiency reactors and continuous flow processes to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Paramethasone-17,21-orthovalerate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .

Wirkmechanismus

Paramethasone-17,21-orthovalerate exerts its effects by binding to glucocorticoid receptors, which then translocate to the cell nucleus and modulate the expression of specific genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses . The molecular targets include various cytokines such as IL-1, IL-2, IL-6, and TNF-alpha .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

2.1. Structural Features

Paramethasone-17,21-orthovalerate shares core structural similarities with betamethasone derivatives but differs in key substituents:

  • Paramethasone backbone : Contains a 16α-methyl and 17α-hydroxyl group, similar to betamethasone. However, paramethasone lacks the 9α-fluoro group present in betamethasone, which may reduce systemic potency .
  • Esterification : The 17,21-orthovalerate ester introduces a branched or cyclic valerate configuration, distinct from linear esters like betamethasone-17-valerate (CAS 2152-44-5, C₂₇H₃₇FO₆, MW 476.58) .
2.2. Comparison Table: Key Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Betamethasone 17-valerate 2152-44-5 C₂₇H₃₇FO₆ 476.58 9α-fluoro, 16β-methyl, 17-valerate
Betamethasone-17-butyrate-21-propionate 5534-02-1 C₂₉H₃₉FO₇ 518.61 9α-fluoro, 17-butyrate, 21-propionate
Betamethasone 21-propionate 75883-07-7 C₂₆H₃₃FO₇ 482.50 9α-fluoro, 21-propionate
Clobetasone butyrate 25122-57-0 C₂₈H₃₂ClFO₅ 503.00 21-chloro, 17-butyrate
Paramethasone-17,21-orthovalerate Not listed Likely C₂₈H₄₁FO₇ ~532.63* 16α-methyl, 17,21-orthovalerate

*Estimated based on structural analogs.

2.3. Functional Differences
  • Lipophilicity and Absorption :
    • Linear esters (e.g., betamethasone-17-valerate) exhibit moderate lipophilicity, favoring dermal penetration .
    • Orthovalerate’s branched/cyclic structure may further slow hydrolysis, extending local activity compared to betamethasone-17,21-dipropionate (CAS 5534-02-1, MW 518.61) .
  • Potency :
    • Betamethasone’s 9α-fluoro group enhances glucocorticoid receptor binding. Paramethasone’s lack of this group likely reduces systemic effects but may improve safety for topical use .
  • Metabolism :
    • Esters at the 17- and 21-positions are typically hydrolyzed by esterases in the skin or plasma, releasing the active corticosteroid. Orthovalerate’s stability could delay this process .

Critical Analysis of Evidence

  • Contradictions : and highlight betamethasone esters but omit paramethasone derivatives, underscoring gaps in comparative studies.
  • Key Inferences : Paramethasone-17,21-orthovalerate’s properties can be extrapolated from betamethasone analogs, emphasizing the role of esterification in modulating pharmacokinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.